N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 412.55 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacological studies due to its structural features that may interact with biological targets. The compound's IUPAC name reflects its intricate structure, which includes a naphthalene sulfonamide moiety linked to a piperidine and a dimethylfuran unit.
The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine derivative followed by coupling with the naphthalene sulfonamide. Specific methods may vary, but common approaches include:
The molecular structure of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can be represented using various structural formulas:
InChI=1S/C23H28N2O3S/c1-17-14-21(18(2)28-17)16-25-12-10-19(11-13-25)15-24-29(26,27)23-9-5-7-20-6-3-4-8-22(20)23/h3-9,14,19,24H,10-13,15-16H2,1-2H3
This indicates that the compound features multiple functional groups including a sulfonamide (-SO₂NH₂), a furan ring, and a piperidine ring. The presence of these groups suggests potential reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C23H28N2O3S |
Molecular Weight | 412.55 g/mol |
Canonical SMILES | CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
The chemical reactivity of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can be explored through various reactions:
Research into related compounds suggests that they may exhibit antiproliferative effects against cancer cell lines or modulate neurochemical pathways.
The physical properties of N-((1-((2,5-dimethylfuran-3-y)methyl)piperidin -4-y)methyl)naphthalene -1-sulfonamide include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate; reacts with nucleophiles |
N-((1 - ((2,5-dimethylfuran -3-y)methyl)piperidin -4-y)methyl)naphthalene -1-sulfonamide has potential applications in various scientific fields:
CAS No.: 119757-73-2
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.: 473773-75-0